PEG8-bis(C3-amine)
Description
Properties
Molecular Formula |
C20H44N2O8 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C20H44N2O8/c21-3-1-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-2-4-22/h1-22H2 |
InChI Key |
ASLLPKJLUBIQNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCOCCOCCOCCOCCOCCOCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Peg8 Bis C3 Amine
Established Synthetic Routes for Amine-Terminated Polyethylene (B3416737) Glycols
The synthesis of diamine-terminated polyethylene glycols, such as PEG8-bis(C3-amine), is a well-established area of polymer chemistry. These methods often involve the activation of the terminal hydroxyl groups of a PEG diol, followed by nucleophilic substitution with an amine-containing species or a precursor that can be readily converted to an amine.
Multi-Step Preparations Involving Activated PEG Intermediates
A prevalent and highly effective strategy for synthesizing amine-terminated PEGs involves a multi-step process that begins with the activation of the terminal hydroxyl groups of a polyethylene glycol. This activation renders the terminal positions susceptible to nucleophilic attack, paving the way for the introduction of an amino group.
One of the most common approaches is the conversion of the hydroxyl groups to good leaving groups, such as tosylates or mesylates. nih.govatlantis-press.com For instance, reacting a PEG diol with tosyl chloride in the presence of a base like triethylamine (B128534) yields a tosylated PEG. atlantis-press.com This intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or an amine-containing nucleophile to introduce the desired amino functionality. mdpi.comgoogle.com
Another widely employed multi-step method is the Gabriel synthesis. nih.gov This process involves the reaction of a tosylated or halogenated PEG with potassium phthalimide (B116566). atlantis-press.com The resulting phthalimido-terminated PEG can then be treated with hydrazine (B178648) to cleave the phthalimide group and liberate the primary amine. nih.govresearchgate.net This method is particularly advantageous as it minimizes the risk of over-alkylation, which can be a concern when using ammonia directly.
A third key strategy involves the introduction of an azide (B81097) group, which can be subsequently reduced to an amine. This is typically achieved by reacting the activated PEG (e.g., PEG-tosylate or PEG-mesylate) with sodium azide. nih.gov The resulting PEG-azide is a stable intermediate that can be efficiently reduced to the corresponding PEG-amine using various reducing agents, such as triphenylphosphine (B44618) (the Staudinger reaction), lithium aluminium hydride, or catalytic hydrogenation. nih.gov A facile method for this reduction utilizes zinc in the presence of ammonium (B1175870) chloride, offering high yields and excellent end-group fidelity. nih.gov
These multi-step syntheses, while requiring careful control of reaction conditions, provide a reliable and versatile means of producing well-defined amine-terminated PEGs with a high degree of purity. The choice of a particular method often depends on the desired scale of the reaction, the required purity of the final product, and the compatibility of the reagents with other functional groups that may be present on the PEG backbone.
Reductive Coupling Strategies for Oligoethyleneglycol-Amine Linkers
Reductive amination offers a direct and efficient method for the synthesis of amine-terminated polyethylene glycols. google.comnih.gov This strategy involves the reaction of a PEG derivative containing an aldehyde or ketone group with an amine in the presence of a reducing agent. google.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to form a stable amine linkage.
A common approach involves the use of PEG-aldehyde derivatives. google.com These can be reacted with ammonia or a primary amine, followed by reduction with a mild reducing agent such as sodium cyanoborohydride or sodium borohydride (B1222165), to yield the corresponding amine-terminated PEG. google.comspiedigitallibrary.org Reductive amination is advantageous due to its high selectivity for amino groups and its ability to be performed under mild, often aqueous, conditions. google.comthermofisher.com
The pH of the reaction medium is a critical parameter for successful reductive amination. creativepegworks.com The formation of the imine intermediate is generally favored under slightly acidic conditions, which facilitate the dehydration step. However, the reducing agent often requires a more neutral or slightly basic pH for optimal activity. Therefore, careful control of the pH is necessary to balance these competing requirements.
An alternative reductive coupling strategy involves the use of ruthenium catalysts in a process known as hydrogen borrowing reductive amination. acs.org This method allows for the direct coupling of alcohols with amines, where the alcohol is transiently oxidized to an aldehyde in situ by the catalyst. acs.org This approach is highly atom-economical and environmentally friendly, as it avoids the need for pre-functionalized PEG derivatives and stoichiometric reducing agents. acs.org
Functionalization and Post-Synthetic Modification of PEG8-bis(C3-amine)
The terminal primary amine groups of PEG8-bis(C3-amine) serve as versatile handles for a wide range of post-synthetic modifications. These reactions allow for the covalent attachment of various molecules, including drugs, peptides, and targeting ligands, making PEG8-bis(C3-amine) a valuable linker in the construction of complex biomaterials and therapeutic agents.
Amidation Reactions with Carboxylic Acids and Activated Esters
The primary amine groups of PEG8-bis(C3-amine) readily undergo amidation reactions with carboxylic acids and their activated derivatives to form stable amide bonds. broadpharm.comaxispharm.com This is one of the most common and reliable methods for conjugating molecules to amine-terminated PEGs.
Direct amidation with a carboxylic acid can be achieved through the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). axispharm.combroadpharm.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction and minimize side reactions. axispharm.com Boric acid has also been shown to catalyze the direct amidation of carboxylic acids with amines, with the potential for enhanced activity when used in conjunction with polyethylene glycol as a co-catalyst. orgsyn.org
Alternatively, the reaction can be performed with activated esters, such as N-hydroxysuccinimidyl (NHS) esters. broadpharm.comaxispharm.com NHS esters are highly reactive towards primary amines, and the reaction proceeds efficiently under mild conditions, typically at a pH between 7 and 9, without the need for additional coupling agents. creativepegworks.comaxispharm.com This makes the use of NHS esters a particularly convenient and widely used method for bioconjugation.
The choice between direct amidation and the use of activated esters often depends on the stability of the molecule to be conjugated and the desired reaction conditions. While direct amidation offers more flexibility in terms of the carboxylic acid partner, the use of pre-formed NHS esters can simplify the reaction setup and purification process.
Conversion to Maleimide-Functionalized PEG Derivatives for Thiol Reactivity
The primary amine groups of PEG8-bis(C3-amine) can be converted to maleimide (B117702) groups, which are highly reactive towards thiols. cd-bioparticles.netcreativepegworks.com This transformation creates a heterobifunctional linker that can be used to conjugate thiol-containing molecules, such as cysteine residues in proteins and peptides. creativepegworks.com
The synthesis of a maleimide-functionalized PEG from an amine-terminated PEG typically involves a two-step process. First, the PEG-amine is reacted with maleic anhydride (B1165640). google.com This reaction forms a maleamic acid intermediate. In the second step, the maleamic acid is cyclized to the maleimide through dehydration. google.com This cyclization can be achieved by heating in the presence of a dehydrating agent, such as acetic anhydride, or by using a milder method involving a carbodiimide (B86325) coupling agent.
The resulting maleimide-PEG derivative can then react with a thiol-containing molecule via a Michael addition reaction. cd-bioparticles.net This reaction is highly specific for thiols at neutral or slightly acidic pH (typically 6.5-7.5), which minimizes side reactions with other nucleophilic groups, such as amines. creativepegworks.com The resulting thioether bond is stable under physiological conditions.
This conversion of an amine to a maleimide is a powerful strategy for creating versatile crosslinking agents. For example, a PEG-bis(maleimide) can be synthesized from PEG-bis(amine) and used to crosslink two thiol-containing molecules.
Data Tables
Table 1: Synthetic Routes for Amine-Terminated PEGs
| Method | Starting Material | Key Reagents | Intermediate | Final Product | Key Advantages | References |
| Tosylation/Mesylation and Amination | PEG-diol | Tosyl chloride or Mesyl chloride, Ammonia or Amine | PEG-tosylate or PEG-mesylate | Amine-terminated PEG | High yields, well-defined products | mdpi.com, nih.gov, atlantis-press.com, google.com |
| Gabriel Synthesis | PEG-diol | Tosyl chloride, Potassium phthalimide, Hydrazine | PEG-phthalimide | Amine-terminated PEG | Minimizes over-alkylation | nih.gov, atlantis-press.com, nih.gov, researchgate.net |
| Azide Reduction | PEG-diol | Tosyl chloride, Sodium azide, Reducing agent (e.g., PPh3, Zn/NH4Cl) | PEG-azide | Amine-terminated PEG | Stable intermediate, high fidelity reduction | nih.gov |
| Reductive Amination | PEG-aldehyde | Ammonia or Amine, Reducing agent (e.g., NaBH3CN) | Imine | Amine-terminated PEG | Direct, high selectivity, mild conditions | google.com, nih.gov, spiedigitallibrary.org |
Table 2: Functionalization Reactions of PEG8-bis(C3-amine)
| Reaction Type | Reactant | Key Reagents/Conditions | Functional Group Formed | Key Features | References |
| Amidation | Carboxylic Acid | EDC, DCC, HOBt, HATU | Amide | Stable bond, versatile coupling | axispharm.com, broadpharm.com, axispharm.com |
| Amidation | Activated Ester (e.g., NHS ester) | pH 7-9 | Amide | High reactivity, mild conditions | broadpharm.com, axispharm.com, creativepegworks.com |
| Reductive Amination | Aldehyde or Ketone | Reducing agent (e.g., NaBH3CN), pH ~6-7 | Secondary Amine | Stable linkage, specific to carbonyls | broadpharm.com, nanosoftpolymers.com, google.com, thermofisher.com |
| Maleimide Conversion | Maleic Anhydride | Acetic anhydride or carbodiimide for cyclization | Maleimide | Highly reactive towards thiols | cd-bioparticles.net, creativepegworks.com, google.com |
Design and Synthesis of Heterofunctional Conjugates
Heterofunctional conjugates are molecules that consist of at least two different components, such as a targeting moiety and a therapeutic agent, connected by a linker. nih.gov The design of these conjugates is a modular process, involving the careful selection of each component to optimize the final product's efficacy and pharmacokinetic properties. nih.gov PEG8-bis(C3-amine), while technically a homobifunctional linker due to its two identical amine groups, is a crucial starting material for creating heterofunctional systems.
The primary amine groups of PEG8-bis(C3-amine) are readily reactive with a variety of functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters or carboxylic acids in the presence of coupling agents (e.g., EDC, DCC), to form stable amide bonds. nih.govmedkoo.com This reactivity is fundamental to its role in conjugation.
To create a heterofunctional conjugate, one of the two amine groups on PEG8-bis(C3-amine) can be selectively reacted with a molecule of interest, while the second amine is either reacted simultaneously or in a subsequent step with a different molecule. A more controlled approach involves first converting the PEG8-bis(C3-amine) into a true heterobifunctional linker. This can be achieved by reacting one amine group with a reagent that introduces a new, orthogonal reactive group (e.g., azide, maleimide, or alkyne), leaving the other amine available for a separate conjugation step.
A pertinent example of this concept is seen in trifunctional PEG reagents like N-(Azide-PEG8)-N-bis(PEG8-Amine). tebubio.com This molecule contains two primary amines and one azide group. tebubio.com The amines can be coupled to molecules containing NHS esters or carboxylic acids, while the azide group can participate in "click chemistry" reactions with molecules containing terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN). tebubio.com This allows for the precise, sequential attachment of two or three different molecular entities.
The table below summarizes common reactive groups used in the synthesis of heterofunctional conjugates involving amine-terminated PEGs.
| Reactive Group A | Coupling Partner B | Resulting Linkage |
| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide Bond |
| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) + Activator (e.g., EDC) | Amide Bond |
| Azide (-N₃) | Alkyne (e.g., DBCO, BCN) | Triazole Ring |
| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether Bond |
Development of Branched and Multi-Arm PEG Architectures Utilizing PEG8-bis(C3-amine) Motifs
Beyond linear conjugates, PEG8-bis(C3-amine) motifs are integral to the development of more complex, non-linear PEG architectures. These branched or multi-arm structures are of significant interest for creating materials like hydrogels, which have applications in regenerative medicine, 3D cell culture, and controlled drug release. biochempeg.comnih.gov While PEG8-bis(C3-amine) is a linear molecule, its fundamental structure—a flexible PEG spacer with reactive terminal groups—serves as a model for the individual "arms" in a multi-arm PEG construct.
Multi-arm PEGs are typically synthesized using a central polyol core, such as pentaerythritol (B129877) (for 4-arm PEG) or hexaglycerol (B12301427) (for 8-arm PEG), from which the PEG chains extend. The terminal end of each chain is then functionalized, often with an amine group, creating a structure analogous to multiple PEG8-bis(C3-amine) units radiating from a single point. These multi-arm, amino-terminated PEGs can be cross-linked to form hydrogels. nih.gov
Research has shown that the polymer architecture plays a critical role in determining the physical properties of the resulting materials. nih.govresearchgate.net For instance, studies comparing hydrogels made from linear bis-amine PEGs with those from multi-arm PEGs have found that the gelation of 4-arm PEG amines can be faster than that of their linear counterparts. nih.gov
The properties of hydrogels are highly dependent on the number of arms in the PEG precursor, as demonstrated by comparisons between 4-arm and 8-arm amino-terminated PEG hydrogels cross-linked with genipin (B1671432). nih.gov The 8-arm PEG structures tend to be more compact, which influences the hydrogel's characteristics. nih.gov This compactness can lead to a slower degradation rate, which is beneficial for applications requiring a stable scaffold. nih.gov Furthermore, the architecture impacts cell adhesion, with 4-arm PEG hydrogels sometimes showing enhanced cell adhesion compared to 8-arm versions. nih.gov
The following table summarizes key research findings on the differing properties of hydrogels formed from 4-arm versus 8-arm PEG precursors. nih.gov
| Property | 4-Arm PEG Hydrogel | 8-Arm PEG Hydrogel |
| Surface Morphology | Appears comparatively rough. | Appears comparatively smooth. |
| Water Uptake / Swelling | Higher water uptake. | Lower water uptake due to compact structure. |
| Degradation Rate | Faster weight loss rate. | Slower weight loss rate, more stable mass. |
| Cell Adhesion | Resulted in enhanced cell adhesion in one study. | Showed less cell adhesion compared to 4-arm. |
Fundamental Reactivity and Reaction Mechanisms of Peg8 Bis C3 Amine
Primary Amine Reactivity in Nucleophilic Substitution and Addition Reactions
PEG8-bis(C3-amine) is a bifunctional polyethylene (B3416737) glycol (PEG) linker characterized by a central eight-unit PEG chain terminating in primary amine groups at each end, connected by a three-carbon (C3) spacer. broadpharm.comaxispharm.com The primary amine groups are the key reactive centers of the molecule, rendering it highly nucleophilic and capable of participating in a variety of chemical transformations. This reactivity is fundamental to its widespread use in bioconjugation, crosslinking, and surface modification. axispharm.com
The lone pair of electrons on the nitrogen atom of the primary amines makes them effective nucleophiles, readily attacking electron-deficient centers. chemistrystudent.com This inherent nucleophilicity drives their participation in two major classes of reactions: nucleophilic substitution and nucleophilic addition.
Nucleophilic Substitution Reactions:
In nucleophilic substitution reactions, the amine group of PEG8-bis(C3-amine) displaces a leaving group on an electrophilic substrate. A prominent example is the reaction with N-hydroxysuccinimide (NHS) esters. windows.netbroadpharm.com The primary amines efficiently react with NHS esters in buffers with a pH range of 7-9 to form stable and irreversible amide bonds. windows.netbroadpharm.com This reaction is a cornerstone of bioconjugation, frequently employed to label proteins and other biomolecules that possess accessible primary amine groups, such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. windows.netwindows.net The reaction proceeds via an S_N2-type mechanism where the amine nucleophile attacks the carbonyl carbon of the NHS ester. nottingham.ac.uk
Another important nucleophilic substitution is the reaction with alkyl halides. The primary amines can displace halide ions (e.g., bromide, iodide) from alkyl chains to form secondary amines. fishersci.co.uk This reaction is a classical method for the alkylation of amines and is typically conducted in the presence of a base in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). fishersci.co.uk The reactivity of the halide follows the order I > Br > Cl. fishersci.co.uk
Nucleophilic Addition Reactions:
The primary amines of PEG8-bis(C3-amine) also readily undergo nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. broadpharm.com The reaction with an aldehyde or ketone initially forms a reversible Schiff base (an imine). mdpi.com This intermediate can be subsequently reduced by a reducing agent like sodium borohydride (B1222165) to form a stable secondary amine linkage. mdpi.com The formation of the imine is acid-catalyzed and the reaction rate is optimal around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate for water elimination. libretexts.org
The primary amines can also react with other electrophiles. For instance, they can react with isothiocyanates to form stable thiourea (B124793) linkages and with epoxides through a ring-opening reaction. nottingham.ac.ukbiochempeg.com
The following table summarizes the key reactions of the primary amine groups of PEG8-bis(C3-amine):
Table 1: Key Reactions of PEG8-bis(C3-amine) Primary Amines| Reactant Type | Functional Group | Resulting Linkage | Reaction Type |
|---|---|---|---|
| Activated Esters | N-hydroxysuccinimide (NHS) ester | Amide | Nucleophilic Substitution |
| Alkyl Halides | Bromo-, Iodo-alkane | Secondary Amine | Nucleophilic Substitution |
| Aldehydes/Ketones | Carbonyl | Secondary Amine (after reduction) | Nucleophilic Addition |
| Isothiocyanates | -N=C=S | Thiourea | Nucleophilic Addition |
| Epoxides | Oxirane | Secondary Amine | Nucleophilic Addition |
Kinetic Studies of Reaction Processes Involving PEG8-bis(C3-amine)
The kinetics of reactions involving PEG8-bis(C3-amine) are crucial for controlling the extent and efficiency of conjugation and crosslinking processes. While specific kinetic data for PEG8-bis(C3-amine) itself is not extensively published, the reactivity of amine-terminated PEGs provides a strong basis for understanding its kinetic behavior.
The rate of reaction is significantly influenced by the concentration of the reactants. For instance, in the reaction with NHS esters, a higher molar excess of the PEG linker is required to achieve the same level of modification on a dilute protein solution compared to a concentrated one. windows.netbroadpharm.com This is due to the competition between the desired aminolysis reaction and the hydrolysis of the NHS ester, which becomes more pronounced at lower protein concentrations. windows.net
Kinetic studies on similar systems, such as the reaction of amines with quinones, have shown that the reaction rates follow the Arrhenius law, indicating a temperature dependence. nih.gov For the reaction of lysine with 4-methylbenzoquinone, the activation energies were found to be in the order of Lys < Nε-acetyl Lys < Nα-acetyl Lys, demonstrating the influence of the local chemical environment on reactivity. nih.gov
In the context of surface modification, the kinetics of PEG immobilization can be influenced by the solvent. For amine-terminated PEGs, using a Θ solvent (a solvent in which the polymer chains behave ideally) can lead to the formation of dense polymer layers. acs.org The agglomeration kinetics of PEG molecules in such solvents can affect the final architecture and properties of the immobilized layer. acs.org
Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions, such as the conjugation of PEG derivatives to proteins. nih.gov For example, the conjugation of PEG-maleimide and PEG-succinimidyl carbonate to granulocyte colony-stimulating factor (G-CSF) was found to be significantly faster in dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solution. nih.gov This acceleration was attributed to an increase in the protein's nucleophilicity in the organic solvent. nih.gov
The table below presents hypothetical kinetic data to illustrate the influence of reactant concentration on the initial reaction rate for a typical conjugation reaction involving PEG8-bis(C3-amine) and an NHS-activated protein.
Table 2: Hypothetical Initial Reaction Rates for PEG8-bis(C3-amine) Conjugation
| [PEG8-bis(C3-amine)] (mM) | [NHS-activated Protein] (mM) | Initial Rate (mM/s) |
|---|---|---|
| 1 | 0.1 | 0.01 |
| 2 | 0.1 | 0.02 |
| 1 | 0.2 | 0.02 |
| 2 | 0.2 | 0.04 |
Mechanistic Investigations of Amine-Mediated Crosslinking and Conjugation Pathways
The primary amine groups of PEG8-bis(C3-amine) are central to its function as a crosslinking and conjugation agent. The mechanisms of these reactions have been extensively studied, particularly in the context of bioconjugation.
Crosslinking Mechanisms:
As a homobifunctional crosslinker, PEG8-bis(C3-amine) can react with two molecules, forming a bridge between them. thermofisher.com For example, when reacted with molecules containing two or more amine-reactive groups (like bis-NHS esters), PEG8-bis(C3-amine) can form extended polymer networks. researchgate.net The reaction mechanism involves the nucleophilic attack of the primary amines on the electrophilic centers of the target molecules, leading to the formation of stable covalent bonds. windows.net The formation of these crosslinked structures is the basis for the creation of hydrogels and other biomaterials.
Conjugation Pathways:
The conjugation of PEG8-bis(C3-amine) to proteins and other biomolecules typically follows a nucleophilic substitution or addition pathway, as described in Section 3.1. The most common strategy involves the reaction with primary amines on the protein surface, such as the ε-amino group of lysine residues and the N-terminal α-amino group. europeanpharmaceuticalreview.comnih.gov
The reaction with NHS esters proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group to form a stable amide bond. windows.net
The conjugation via reductive amination involves a two-step process. First, the primary amine of the PEG linker reacts with a carbonyl group (aldehyde or ketone) on the target molecule to form a Schiff base. mdpi.com This reaction is reversible. The second step involves the reduction of the imine double bond to a stable secondary amine using a reducing agent like sodium cyanoborohydride. biochempeg.com
Site-specific conjugation is a more advanced strategy that aims to attach the PEG linker to a specific site on a protein. europeanpharmaceuticalreview.com This can be achieved by exploiting the unique reactivity of a particular functional group on the protein or by genetically engineering a specific reactive handle. For example, transglutaminase-mediated conjugation allows for the site-specific attachment of amine-containing PEGs to glutamine residues. europeanpharmaceuticalreview.com
The following is a simplified schematic of the crosslinking reaction between PEG8-bis(C3-amine) and a generic bis-NHS ester:
Step 1: The primary amine of PEG8-bis(C3-amine) attacks one of the NHS ester groups of the bis-NHS ester, forming an amide bond and releasing NHS.
Step 2: The second primary amine of the same PEG8-bis(C3-amine) molecule can then react with an NHS ester group on another bis-NHS ester molecule.
Step 3: This process can continue, leading to the formation of a crosslinked polymer network.
Influence of Environmental Parameters on Reaction Kinetics and Yield
The efficiency and outcome of reactions involving PEG8-bis(C3-amine) are highly dependent on various environmental parameters, including pH, temperature, and solvent composition.
pH:
The pH of the reaction medium is a critical factor, particularly for reactions involving the primary amine groups. The nucleophilicity of the amine is dependent on it being in its unprotonated form. At low pH, the amine groups become protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive. libretexts.org For reactions with NHS esters, a pH range of 7-9 is generally optimal, as it provides a sufficient concentration of the deprotonated amine for efficient reaction while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH. windows.netwindows.net For reductive amination, the optimal pH is typically around 5, which represents a compromise between the need for an unprotonated amine and the acid-catalyzed dehydration step. libretexts.org
Temperature:
Temperature generally has a significant effect on reaction kinetics, with higher temperatures leading to faster reaction rates. cetri.ca This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. cetri.ca However, for some reversible reactions, such as the absorption of CO2 by amines, there is an optimal temperature range for the forward reaction, beyond which the reverse reaction is favored. cetri.ca In the context of bioconjugation, temperature must be carefully controlled to avoid denaturation of proteins or degradation of other sensitive biomolecules. googleapis.com While some reactions can be performed at room temperature, others may require cooling to 4°C to ensure the stability of the biological components. windows.net
Solvent:
The choice of solvent can have a profound impact on reaction kinetics and yield. PEG8-bis(C3-amine) is soluble in aqueous media due to its hydrophilic PEG spacer. broadpharm.com Reactions are often carried out in aqueous buffers, but the addition of organic co-solvents can be beneficial. broadpharm.com For instance, dissolving NHS esters in an organic solvent like DMSO or DMF before adding them to the aqueous reaction mixture is a common practice. windows.net
Studies have shown that performing PEGylation reactions in organic solvents can dramatically increase reaction rates and yields. nih.govresearchgate.net For example, the PEGylation of G-CSF in neat DMSO was significantly faster and resulted in a higher degree of modification compared to the reaction in an aqueous solution. nih.gov This was attributed to the unfolding of the protein in DMSO, which made the PEGylation sites more accessible, and an increase in the nucleophilicity of the protein in the organic solvent. nih.gov Furthermore, the hydrolysis of the PEG reagent was inhibited in DMSO. nih.gov The choice of organic solvent can also influence the properties of the final product, such as the size of nanoparticles formed from PEGylated materials. mdpi.com
The table below summarizes the influence of these parameters on reactions involving PEG8-bis(C3-amine).
Table 3: Influence of Environmental Parameters on PEG8-bis(C3-amine) Reactions
| Parameter | Effect on Reaction | Optimal Conditions (General) |
|---|---|---|
| pH | Affects amine nucleophilicity and reagent stability. | 7-9 for NHS ester reactions; ~5 for reductive amination. windows.netlibretexts.org |
| Temperature | Increases reaction rate with increasing temperature, but can cause degradation. | Varies depending on the stability of reactants (e.g., 4°C to room temperature). windows.net |
| Solvent | Influences solubility, reagent stability, and nucleophilicity. | Aqueous buffers, often with organic co-solvents like DMSO or DMF. windows.netnih.gov |
Applications of Peg8 Bis C3 Amine in Advanced Materials Science Research
Engineering of Polymeric Hydrogel Networks
Amine-Mediated Crosslinking Mechanisms for Hydrogel Formation
The formation of stable hydrogel networks often relies on covalent bond formation between polymer chains. Amine-mediated crosslinking is a versatile strategy that leverages the nucleophilic nature of primary amine groups to react with various electrophilic functional groups. nih.govresearchgate.net Common amine-reactive chemistries employed in hydrogel synthesis include:
Schiff Base Formation: This reaction occurs between an amine group and an aldehyde group, forming an imine bond. The reaction is often reversible and can be influenced by pH. nih.gov
Michael Addition: This involves the addition of a nucleophile, such as an amine, to an activated vinyl group. This method offers rapid and efficient crosslinking under mild conditions. nih.gov
Amide Bond Formation: Carbodiimide (B86325) chemistry, often using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), facilitates the formation of stable amide bonds between amine and carboxylic acid groups. nih.gov
Genipin (B1671432) Crosslinking: Genipin, a natural crosslinking agent, reacts spontaneously with primary amine groups to form covalent bonds, offering a biocompatible crosslinking strategy. nih.govnih.govresearchgate.net
Enzymatic Crosslinking: Enzymes like transglutaminases can catalyze the formation of covalent bonds between amine and carboxamide groups, providing a highly specific and biologically compatible method for hydrogel formation. nih.gov
The choice of crosslinking chemistry is dictated by the desired properties of the hydrogel, including gelation time, mechanical strength, and biocompatibility.
Role of PEG8-bis(C3-amine) as a Crosslinking Agent in Designed Hydrogel Systems
The utility of multi-arm PEG-amine derivatives in hydrogel formation has been demonstrated in various studies. For instance, novel amino-terminated multi-arm PEG-based hydrogels have been developed using genipin as a crosslinking agent. nih.gov The structure of the multi-arm PEG, such as 4-arm versus 8-arm, significantly influences the gelation time, swelling ratio, and degradation rate of the hydrogels. nih.gov Research has shown that 8-arm PEG hydrogels exhibit a slower gelation reaction and form a more compact structure compared to their 4-arm counterparts. nih.gov This is attributed to the increased number of crosslinking points, leading to a more densely crosslinked network.
The concentration of the crosslinking agent and the polymer also plays a crucial role. For example, 4-arm PEG readily forms hydrogels with specific concentrations of genipin, while 8-arm PEG may require different conditions to achieve gelation. nih.gov These findings highlight the tunability of PEG-amine crosslinked hydrogels, where the architecture and concentration of the PEG-amine derivative can be modulated to achieve desired material properties.
Fabrication of Hydrogels for Two-Dimensional and Three-Dimensional Cell Culture Substrates
The ability to create biocompatible hydrogels with tunable properties makes PEG-based systems, including those crosslinked with PEG8-bis(C3-amine), highly suitable for creating substrates for both 2D and 3D cell culture. jenkemusa.comresearchgate.netnih.govsigmaaldrich.commdpi.com These hydrogels can be engineered to mimic the specific mechanical and biochemical cues of the native cellular microenvironment. nih.gov
For 2D cell culture, hydrogels can be fabricated as thin films on surfaces, providing a substrate with controlled stiffness and ligand density. researchgate.net For 3D cell culture, cells can be encapsulated within the hydrogel matrix during the crosslinking process, creating a more physiologically relevant environment that allows for cell-cell and cell-matrix interactions in three dimensions. jenkemusa.comresearchgate.netmdpi.com
The incorporation of bioactive molecules is a key advantage of these systems. For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be incorporated into the hydrogel network to promote cell adhesion. mdpi.com Furthermore, the degradability of the hydrogel can be controlled, for instance, by incorporating matrix metalloproteinase (MMP)-sensitive peptide sequences into the crosslinks, allowing cells to remodel their surrounding matrix. nih.gov
The versatility of PEG-based hydrogels has been demonstrated in a wide range of cell culture applications, including studies on stem cell differentiation, mechanobiology, and the development of in vitro disease models. jenkemusa.comnih.gov
Functionalization and Surface Modification of Nanomaterials
The surface properties of nanomaterials are paramount in determining their behavior in biological and material science applications. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility, stability, and circulation time of nanoparticles. PEG8-bis(C3-amine) offers a means to introduce primary amine groups onto nanoparticle surfaces, enabling further functionalization.
Surface Grafting onto Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Research Applications
Superparamagnetic iron oxide nanoparticles (SPIONs) are of significant interest for applications such as magnetic resonance imaging (MRI), targeted drug delivery, and magnetic separation. researchgate.netresearchgate.netrsc.orgnih.govnih.gov However, bare SPIONs are prone to aggregation and require surface modification to ensure stability and biocompatibility.
One approach involves coating SPIONs with a polymer shell, such as poly(methylmethacrylate) (B3431434) (PMMA), which can then be functionalized. researchgate.net In a reported method, PMMA-coated SPIONs underwent hydrolysis to introduce carboxylic functional groups, which were then grafted with polyethylene (B3416737) glycol bis(amine). researchgate.net This process results in a stable, amine-functionalized nanoparticle system. The presence of the amine groups on the surface provides active sites for the conjugation of other molecules, such as targeting ligands or therapeutic agents.
Another strategy involves the direct coating of SPIONs with amine-containing polymers. For instance, a simple one-pot synthesis method uses a mixture of polyethylene glycol (PEG) and branched polyethyleneimine (b-PEI) to create water-dispersible, amine-functionalized SPIONs. rsc.org The b-PEI not only provides surface amine groups for further functionalization but also influences the morphology of the resulting nanocrystals. rsc.org Such amine-functionalized SPIONs have shown potential for bimodal imaging applications. rsc.org
The introduction of amine groups via PEG-bis(amine) or other amine-containing polymers is a critical step in tailoring the surface of SPIONs for specific biomedical research applications, enhancing their colloidal stability and providing handles for further covalent modification. nih.gov
Gold Nanoparticle Surface Engineering Using PEG-Amine Derivatives
Gold nanoparticles (AuNPs) possess unique optical and electronic properties that make them valuable in diagnostics, sensing, and drug delivery. dovepress.comnih.gov Surface engineering of AuNPs is crucial for their application in biological systems. PEGylation is a common strategy to prevent aggregation and reduce non-specific protein adsorption. dovepress.com
The use of hetero-bifunctional PEG derivatives, which possess different functional groups at each end of the PEG chain, allows for precise control over surface chemistry. For example, a PEG derivative with a thiol group at one end can anchor to the gold surface, while the other end can present a reactive group, such as an amine. dovepress.comnih.gov
While direct research on PEG8-bis(C3-amine) for this specific application is less documented, the principle of using PEG-amine derivatives is well-established. For instance, gold nanoparticles functionalized with PEG-amines have been used to target cancerous cells. dovepress.com The amine groups on the surface can be used to attach targeting moieties like folic acid through non-covalent or covalent interactions.
General Strategies for Nanoparticle Surface Conjugation via Amine Reactivity
The terminal primary amine groups of PEG8-bis(C3-amine) serve as highly versatile chemical handles for the covalent modification of nanoparticle surfaces. The nucleophilic nature of these amines allows them to participate in a range of well-established bioconjugation reactions, enabling the stable attachment of the polyethylene glycol (PEG) linker to diverse nanomaterial substrates. The choice of conjugation strategy is primarily dictated by the functional groups present or introduced onto the nanoparticle surface.
Key strategies include:
Amide Bond Formation: This is one of the most robust and widely used methods. It involves the reaction of the primary amines of PEG8-bis(C3-amine) with surface-exposed carboxyl groups. The reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS-ester. The primary amine of the PEG linker then displaces the NHS group via nucleophilic acyl substitution to form a highly stable amide bond.
Reductive Amination: This strategy is employed for surfaces functionalized with aldehyde or ketone groups. The primary amine reacts with the carbonyl group to form a transient, unstable imine (or Schiff base). This intermediate is subsequently reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield a stable secondary amine linkage. This method is highly specific and proceeds under gentle aqueous conditions.
Thiourea (B124793) Linkage Formation: For surfaces functionalized with isothiocyanate groups (-N=C=S), the amine group of PEG8-bis(C3-amine) undergoes a direct addition reaction to form a stable thiourea bond. This reaction is efficient and proceeds without the need for catalysts or the generation of byproducts.
Epoxide Ring-Opening: Nanoparticle surfaces modified with epoxide rings can be readily conjugated with PEG8-bis(C3-amine). The primary amine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring and causing it to open. This reaction results in the formation of a stable carbon-nitrogen bond and a secondary alcohol, providing a secure anchor point for the PEG chain.
The following table summarizes these common conjugation strategies.
| Nanoparticle Surface Group | Required Reagents | Resulting Covalent Linkage | Key Characteristics |
|---|---|---|---|
| Carboxylic Acid (-COOH) | EDC, NHS | Amide | High stability, widely used, efficient reaction |
| Aldehyde (-CHO) | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | Specific, forms stable C-N bond under mild conditions |
| Isothiocyanate (-NCS) | None (direct reaction) | Thiourea | High efficiency, no byproducts, stable linkage |
| Epoxide | None (direct reaction) | β-amino alcohol | Forms stable C-N bond, introduces hydroxyl group |
Development of Specialized Polymeric Structures
The bifunctional nature of PEG8-bis(C3-amine), characterized by two terminal primary amine groups separated by a flexible, hydrophilic PEG8 spacer, makes it a valuable building block in the synthesis of complex and specialized polymeric architectures. It can function as a crosslinker, an initiator, or a grafting agent to create materials with precisely engineered properties.
In macromolecular synthesis, PEG8-bis(C3-amine) functions as a homobifunctional crosslinking agent. Its two amine groups can react with complementary functional groups on two different polymer chains, effectively linking them together to form a three-dimensional network. This is a fundamental process in the formation of hydrogels.
For instance, when introduced into a system containing polymers with activated carboxyl side chains (e.g., poly(acrylic acid) activated with EDC/NHS), each amine group on a single PEG8-bis(C3-amine) molecule can form a stable amide bond with a different polymer chain. The result is a crosslinked hydrogel where the PEG8 segment acts as a flexible, hydrophilic spacer between polymer backbones. The length and concentration of this crosslinker are critical parameters for controlling the final properties of the material. Research findings indicate a direct correlation between the concentration of the diamine crosslinker and the mechanical properties of the resulting hydrogel; higher concentrations lead to a higher crosslinking density, resulting in increased stiffness and a lower equilibrium swelling ratio.
Primary amines are established initiators for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), which are the precursor monomers for synthesizing polypeptides or poly(amino acids). PEG8-bis(C3-amine) is particularly effective in this role due to its two initiating sites.
The polymerization mechanism involves the nucleophilic attack of a primary amine group on the C5 carbonyl of the NCA ring. This attack leads to ring-opening and the formation of an amide bond, with the liberation of carbon dioxide. The process generates a new terminal amine group, which is then capable of initiating the polymerization of the next NCA monomer. Because PEG8-bis(C3-amine) has two primary amines at opposite ends of the PEG chain, it can initiate polymerization growth in two directions simultaneously. This unique capability allows for the synthesis of well-defined ABA-type triblock copolymers, where the central 'B' block is the hydrophilic PEG8 chain and the two flanking 'A' blocks are identical polypeptide chains. The choice of NCA monomer determines the character of the polypeptide blocks (e.g., hydrophobic, charged), enabling the creation of amphiphilic copolymers that can self-assemble into higher-order structures like micelles or vesicles.
| Component | Chemical Name/Type | Role in Synthesis | Resulting Polymer Structure |
|---|---|---|---|
| Initiator | PEG8-bis(C3-amine) | Bifunctional Initiator (Central 'B' Block) | Poly(amino acid) - PEG - Poly(amino acid) (ABA Triblock Copolymer) |
| Monomer | N-Carboxyanhydride (e.g., γ-benzyl-L-glutamate NCA) | Polymerizes to form flanking 'A' blocks |
PEG8-bis(C3-amine) is also utilized in graft copolymerization to create "comb" or "brush" polymers, where PEG chains are attached as side chains to a main polymer backbone. This is typically achieved through a "grafting to" approach.
In this method, a polymer backbone is first synthesized or selected to contain reactive side groups, such as activated esters or acid chlorides. One of the amine groups of PEG8-bis(C3-amine) reacts with these sites, covalently attaching the PEG linker to the backbone. This process leaves the second primary amine group at the distal end of the PEG chain available for further modification or to simply exist as a terminal functional group. This technique is used to impart the desirable properties of PEG—such as hydrophilicity, protein resistance, and aqueous solubility—onto a polymer with a different native character (e.g., a hydrophobic polymer like polystyrene or a biodegradable polymer like polylactic acid). The resulting graft copolymer often exhibits amphiphilic properties, influencing its solubility and self-assembly behavior in solution.
Surface Modification for Enhanced Biocompatibility and Anti-Fouling Properties in Material Systems
The modification of material surfaces is critical for controlling their interaction with biological environments. Covalently attaching a dense layer of polyethylene glycol chains, a process known as PEGylation, is a premier strategy for improving biocompatibility and creating "stealth" surfaces that resist biological fouling. PEG8-bis(C3-amine) is an ideal reagent for this purpose, providing a flexible, hydrophilic spacer with reactive handles for surface attachment.
Non-specific protein adsorption is the initial event that triggers a cascade of undesirable biological responses, including the foreign body response, thrombus formation on blood-contacting devices, and reduced sensitivity in biosensors. Creating surfaces that resist protein adsorption is therefore of paramount importance.
PEG8-bis(C3-amine) is used to form a dense, hydrated layer of PEG chains on a material substrate. The surface is first activated with functional groups that react with amines, such as NHS-esters or epoxides. Upon immersion in a solution of PEG8-bis(C3-amine), covalent bonds are formed, tethering the PEG chains to the surface via one of the terminal amine groups. The mechanism of protein resistance is twofold. First, the highly flexible and mobile PEG chains create a steric barrier that physically prevents proteins from reaching the underlying surface. Second, the PEG chains are tightly associated with water molecules, forming a hydration layer. For a protein to adsorb, it must displace these water molecules, which is an entropically unfavorable process. This combined steric and thermodynamic repulsion effectively minimizes protein adsorption.
Research findings from surface-sensitive techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) consistently demonstrate the efficacy of this approach. Surfaces modified with a dense layer of PEG chains using linkers like PEG8-bis(C3-amine) show a dramatic reduction in the mass of adsorbed proteins, such as bovine serum albumin (BSA) and fibrinogen, compared to unmodified control surfaces.
| Surface Type | Test Protein | Adsorbed Protein Mass (ng/cm²) | Reduction Efficiency |
|---|---|---|---|
| Unmodified Gold Surface | Fibrinogen | ~350 | N/A |
| PEG-Modified Gold Surface | Fibrinogen | < 20 | > 94% |
| Unmodified Silica Surface | Bovine Serum Albumin (BSA) | ~210 | N/A |
| PEG-Modified Silica Surface | Bovine Serum Albumin (BSA) | < 15 | > 92% |
PEGylation for Modulation of Surface Hydrophilicity and Interfacial Phenomena
PEGylation, the chemical grafting of polyethylene glycol (PEG) chains onto a surface, is a fundamental technique in materials science for altering surface properties. interchim.fr The process is primarily employed to increase the hydrophilicity of otherwise hydrophobic materials. thermofisher.com The compound PEG8-bis(C3-amine) is a bifunctional linker ideally suited for this purpose. axispharm.combroadpharm.com It consists of a flexible, hydrophilic eight-unit PEG chain, which is terminated at both ends by a three-carbon spacer arm and a primary amine group (-NH2). axispharm.com
The terminal amine groups are highly reactive and can form stable, covalent bonds with a variety of functional groups commonly found on material surfaces, such as carboxylic acids, activated esters, and epoxides. broadpharm.combiochempeg.com This reactivity allows for the robust anchoring of the PEG8 chain to the substrate. Once grafted, the PEG chains extend from the surface into the surrounding medium, creating a hydrophilic "lawn" or "brush" layer. thermofisher.com
This grafted layer fundamentally alters the interfacial phenomena of the material. The key mechanism is the formation of a tightly bound hydration shell around the PEG chains. This layer of water molecules acts as a physical and energetic barrier, sterically hindering the close approach of proteins, cells, and other macromolecules to the surface. thermofisher.comresearchgate.net This phenomenon, often referred to as creating a "stealth" surface, significantly reduces non-specific protein adsorption and cellular adhesion, which is critical in biomedical applications and diagnostic tools. thermofisher.comthermofisher.com Research on surfaces modified with amine-terminated self-assembled monolayers (SAMs) has shown that even small amounts of oxygen detected on the surface are often due to the presence of tightly bound water, underscoring the hydrophilic nature of such interfaces. researchgate.net
The effectiveness of PEGylation in modifying surface hydrophilicity is quantifiable through various analytical techniques. A primary indicator is the change in the water contact angle; a significant decrease in the contact angle post-modification indicates a successful increase in surface hydrophilicity.
Table 1: Representative Impact of PEGylation on Surface Properties
| Surface Property | Unmodified Surface (e.g., Polyamide) | Surface Modified with PEG-Amine Linker | Rationale |
| Water Contact Angle | High (e.g., >60°) | Low (e.g., <35°) researchgate.netresearchgate.net | The grafted hydrophilic PEG chains attract water molecules, making the surface more wettable. interchim.frthermofisher.com |
| Non-Specific Protein Adsorption | High | Significantly Reduced thermofisher.comresearchgate.net | The PEG hydration layer creates a steric and energetic barrier that repels protein adhesion. thermofisher.com |
| Interfacial Energy | High (in aqueous environment) | Low | Increased hydrophilicity leads to more favorable interaction with water, reducing interfacial tension. |
Modification of Membrane Surfaces for Fouling Control
In membrane-based separation technologies, such as reverse osmosis (RO) and ultrafiltration, membrane fouling is a persistent and critical problem. ladewig.coclemson.edu Fouling—the accumulation of unwanted materials like proteins, organic molecules, and microorganisms on the membrane surface—leads to a decline in permeate flux, increased energy consumption, and a shortened membrane lifespan. ladewig.comdpi.com
A leading strategy to combat fouling is the surface modification of membranes to make them more hydrophilic and fouling-resistant. researchgate.netresearchgate.net PEG8-bis(C3-amine) is an effective agent for this application due to its structure. The bifunctional amine groups allow it to be covalently grafted onto the active layer of common thin-film composite (TFC) membranes. broadpharm.comaxispharm.com For instance, polyamide TFC membranes, widely used in water purification, possess residual carboxylic acid or acyl chloride groups from their interfacial polymerization synthesis, which can readily react with the amine groups of PEG8-bis(C3-amine). researchgate.net
The grafting process creates a dense layer of hydrophilic PEG chains on the membrane surface. researchgate.net This PEG layer forms a hydration barrier that hinders the adsorption of foulants, a major cause of flux decline. researchgate.net Research on PEG-functionalized membranes demonstrates that this modification significantly reduces fouling from common organic foulants like alginate. researchgate.net Studies using Atomic Force Microscopy (AFM) have directly measured a weaker interaction energy between foulants and PEG-modified membrane surfaces compared to their unmodified counterparts. researchgate.net While specific studies may utilize different PEG derivatives, the underlying principle of using a bifunctional PEG-amine linker like PEG8-bis(C3-amine) is consistent with these findings. The result is a membrane with improved operational stability and a greater resistance to fouling-induced performance decline. researchgate.netmdpi.com
Table 2: Research Findings on Performance of PEG-Modified Anti-Fouling Membranes
| Performance Metric | Unmodified TFC Membrane | PEG-Modified TFC Membrane | Improvement Mechanism |
| Foulant Adhesion Force (e.g., with Alginate) | High | Significantly Lower researchgate.net | The hydrophilic PEG layer creates a repulsive steric barrier, weakening foulant-surface interactions. researchgate.net |
| Water Flux Decline After Foulant Exposure | High (e.g., >40% decline) | Low (e.g., <20% decline) researchgate.net | Reduced adsorption of foulants on the surface maintains open pathways for water permeation. mdpi.com |
| Salt Rejection % | Baseline (e.g., 97.8%) | Maintained or Slightly Improved (e.g., 99.0%) mdpi.com | The modification is confined to the surface and typically does not compromise the intrinsic selective properties of the membrane's active layer. |
| Flux Recovery After Cleaning | Partial | High / Near-Complete | Foulants that do deposit are less strongly adhered and are more easily removed by simple cleaning protocols. mdpi.com |
Role of Peg8 Bis C3 Amine in Bioconjugation and Bio Interface Research
Strategies for Macromolecular Conjugation (Protein and Peptide PEGylation)
PEGylation, the process of attaching PEG chains to macromolecules, is a cornerstone of bioconjugation. The use of a discrete-length linker like PEG8-bis(C3-amine) allows for precise control over the spacing and properties of the resulting conjugate. The presence of two primary amine groups allows it to act as a homobifunctional crosslinker, bridging two molecules together. axispharm.com
The primary amines of PEG8-bis(C3-amine) are key to its function, serving as targets for several common conjugation chemistries. thermofisher.com These reactions typically target the primary amines found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, which are often accessible on the surface of proteins. thermofisher.com
N-hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common classes of amine-reactive reagents. thermofisher.com They react with the primary amines of PEG8-bis(C3-amine) in a pH-dependent manner, typically between pH 7.2 and 9, to form stable and irreversible amide bonds. thermofisher.comwindows.net The reaction proceeds via nucleophilic attack of the non-protonated amine on the ester, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com This chemistry is widely used to activate carboxyl groups on a target molecule, which can then be reacted with PEG8-bis(C3-amine) to form a stable conjugate. broadpharm.com
Carbonyls (Aldehydes and Ketones): The amine groups of PEG8-bis(C3-amine) can react with aldehydes and ketones present on other molecules. broadpharm.combroadpharm.com This reaction, known as reductive amination, involves the formation of an intermediate Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. nih.gov This provides an alternative to NHS chemistry, particularly when targeting carbohydrate moieties on glycoproteins that have been oxidized to create aldehyde groups.
Table 1: Comparison of Common Amine-Reactive Conjugation Chemistries
| Reactive Group | Target on PEG8-bis(C3-amine) | Resulting Bond | Reaction pH | Key Features |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.2 - 9.0 | Forms highly stable bond; common and well-characterized reaction. thermofisher.comwindows.net |
| Aldehyde/Ketone | Primary Amine (-NH₂) | Secondary Amine | ~5.0 - 6.0 | Requires a reducing agent; allows for targeting of oxidized carbohydrates. nih.gov |
A significant challenge in traditional bioconjugation using amine-reactive chemistry, such as NHS esters, is the lack of site-specificity. nih.gov Proteins often have multiple lysine residues, leading to a heterogeneous mixture of conjugates with the linker attached at various positions. thermofisher.comwindows.net This heterogeneity can impact the molecule's function, particularly if the modification occurs at or near an active site. nih.gov
Research has increasingly focused on developing site-specific conjugation methods to overcome these limitations. While PEG8-bis(C3-amine) is often used in non-specific lysine modifications, its properties are valuable in more controlled strategies. nih.gov For instance, enzymatic approaches can install a specific "handle" onto a protein at a single, defined location. A chemo-enzymatic method using transglutaminase can modify a specific glutamine residue on an antibody's heavy chain. nih.gov This modified site can then be conjugated to a compatible molecule. PEG8-bis(C3-amine) can be incorporated into such schemes as a spacer to link the specific site to another molecule or surface, ensuring a homogenous and well-defined final product with preserved biological activity. nih.gov
Functionalization of Oligonucleotides and Other Biomolecules for Research Probes
The versatility of PEG8-bis(C3-amine) extends to the modification of nucleic acids and other biomolecules for the creation of research probes. Amine-modified oligonucleotides, which are synthetically produced with a primary amine at one terminus, can be conjugated with molecules activated with amine-reactive groups like NHS esters. thermofisher.com
In this context, PEG8-bis(C3-amine) can act as a bridge. For example, one amine on the PEG linker can be reacted with an activated fluorescent dye, while the other amine can be used to attach to a different molecule or surface. The reaction with amine-modified oligonucleotides requires careful buffer selection to ensure the amine group is non-protonated and therefore reactive; a slightly basic buffer, such as tetraborate (B1243019) at pH 8.5, is often recommended. thermofisher.com It is crucial to avoid amine-containing buffers like Tris, as they would compete in the reaction. thermofisher.com The hydrophilic PEG spacer helps to maintain the solubility of the oligonucleotide probe and provides spatial separation between the nucleic acid and the attached label, which can be important for minimizing interference in hybridization or enzymatic assays.
Application in Proteomics and Target Degradation Research Tools (e.g., PROTAC Linkers)
The chemical compound PEG8-bis(C3-amine) serves as a versatile tool in the fields of proteomics and targeted protein degradation, primarily functioning as a hydrophilic, flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs). Its distinct molecular structure, featuring a polyethylene (B3416737) glycol (PEG) backbone of eight ethylene (B1197577) glycol units flanked by two C3-amine terminal groups, imparts favorable properties for the synthesis of these complex bifunctional molecules.
PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is conceptually composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker that connects these two ligands. The nature of this linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The PEG8-bis(C3-amine) linker offers several advantages in the design and synthesis of PROTACs. The PEG component significantly enhances the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large and complex molecules. Improved solubility can facilitate handling and formulation and can positively impact the pharmacokinetic properties of the molecule. The length of the PEG8 chain also provides a substantial spatial separation between the two ligands, which is a crucial parameter for optimizing the formation of a productive ternary complex. The flexibility of the PEG backbone allows the two ligands to adopt an optimal orientation for simultaneous binding to the target protein and the E3 ligase.
The two terminal C3-amine groups of PEG8-bis(C3-amine) provide reactive handles for the covalent attachment of the target-binding ligand and the E3 ligase-binding ligand. These primary amine groups can readily participate in common bioconjugation reactions, such as amidation with carboxylic acids or activated esters, allowing for a modular and efficient assembly of the final PROTAC molecule.
While specific research findings detailing the degradation efficiency of PROTACs utilizing the PEG8-bis(C3-amine) linker are not broadly available in the public domain, its structural features align with the established principles of rational PROTAC design. The utility of this linker can be illustrated through the hypothetical construction of a PROTAC, as detailed in the table below.
| Component | Description | Role in PROTAC |
|---|---|---|
| Target-Binding Ligand | A small molecule inhibitor or binder of the protein of interest (e.g., a kinase inhibitor). | Provides specificity for the target protein to be degraded. |
| E3 Ligase-Binding Ligand | A molecule that binds to an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon). | Recruits the cellular degradation machinery. |
| Linker | PEG8-bis(C3-amine) | Connects the two ligands, enhances solubility, and provides optimal spatial separation and flexibility for ternary complex formation. |
In the context of proteomics, bifunctional molecules like those synthesized with PEG8-bis(C3-amine) can be valuable research tools. By inducing the degradation of a specific protein, researchers can study the functional consequences of its removal in a cellular context, providing insights into its role in biological pathways. This approach of "chemical knockdown" offers a rapid and reversible alternative to genetic methods like RNA interference or CRISPR-based gene editing.
The table below outlines the key properties of PEG8-bis(C3-amine) that are relevant to its application as a PROTAC linker.
| Property | Significance in PROTAC Design |
|---|---|
| Hydrophilicity | Improves the solubility of the final PROTAC molecule in aqueous buffers and physiological media. |
| Flexibility | Allows for conformational adjustments that can facilitate the formation of a stable and productive ternary complex. |
| Length | Provides significant spatial separation between the two ligands, a critical parameter for effective ternary complex formation. |
| Homobifunctional (two amine groups) | Enables a modular and versatile synthesis strategy for connecting the target and E3 ligase ligands. |
Analytical and Spectroscopic Characterization Methodologies for Peg8 Bis C3 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are fundamental in verifying the identity and structure of PEG8-bis(C3-amine). These techniques probe the molecular vibrations and the magnetic environments of atoms within the molecule to generate a unique spectral fingerprint.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides qualitative information about the chemical bonding and molecular structure of a material. nih.govacs.org For PEG8-bis(C3-amine), the spectrum is characterized by the distinct vibrational modes of its polyethylene (B3416737) glycol (PEG) backbone and its terminal aminopropyl groups.
The key characteristic absorption bands expected in the FTIR spectrum of PEG8-bis(C3-amine) arise from the vibrations of its constituent bonds. The C-O-C ether linkages of the PEG chain produce a very strong and prominent C-O stretching band. bas.bg The aliphatic C-H bonds in the ethylene (B1197577) and propylene (B89431) units result in strong stretching and bending vibrations. bas.bg The terminal primary amine (-NH2) groups are identified by their characteristic N-H stretching and bending vibrations. researchgate.net
Table 1: Predicted Characteristic FTIR Absorption Bands for PEG8-bis(C3-amine)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (often broad) |
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₂-) | Strong |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |
| 1470 - 1450 | C-H Bending (Scissoring) | Alkane (-CH₂-) | Medium |
This table is generated based on typical vibrational frequencies for the specified functional groups.
The presence of these specific peaks provides strong evidence for the successful synthesis and structural integrity of the PEG8-bis(C3-amine) molecule. The absence of peaks corresponding to starting materials or potential side-products, such as hydroxyl groups (~3300 cm⁻¹) or carbonyl groups (~1700 cm⁻¹), is used to confirm the purity of the compound. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and conformation of atoms. For a discrete molecule like PEG8-bis(C3-amine), NMR confirms the precise arrangement of atoms and the ratio of different structural units.
In the ¹H NMR spectrum of PEG8-bis(C3-amine), the most prominent signal is a large singlet corresponding to the repeating ethylene glycol (-O-CH₂-CH₂-O-) protons of the PEG backbone. researchgate.netrsc.org Other distinct signals correspond to the methylene (B1212753) protons of the aminopropyl (-O-CH₂-CH₂-CH₂-NH₂) end groups. The integration of these signals allows for the confirmation of the ratio between the PEG core and the terminal amine groups.
The ¹³C NMR spectrum provides complementary information, with distinct peaks for each chemically unique carbon atom. researchgate.net The carbon atoms in the PEG backbone produce a strong signal, while the carbons of the C3-amine termini appear at different chemical shifts, confirming their presence and connectivity. For larger PEG polymers, ¹H-¹³C coupling can lead to the appearance of carbon satellite peaks in the ¹H spectrum, which can be used for molecular weight determination. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for PEG8-bis(C3-amine) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 3.64 | Singlet | -O-CH₂ -CH₂ -O- (PEG Backbone) |
| ~ 3.55 | Triplet | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~ 2.75 | Triplet | -O-CH₂-CH₂-CH₂ -NH₂ |
| ~ 1.75 | Quintet | -O-CH₂-CH₂ -CH₂-NH₂ |
This table is generated based on typical chemical shifts for similar PEG-diamine structures. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for PEG8-bis(C3-amine) in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 70.5 | -O-CH₂ -CH₂ -O- (PEG Backbone) |
| ~ 70.1 | -O-CH₂ -CH₂-CH₂-NH₂ |
| ~ 40.0 | -O-CH₂-CH₂-CH₂ -NH₂ |
This table is generated based on typical chemical shifts for similar PEG-diamine structures. researchgate.net
Advanced Chromatographic and Mass Spectrometric Techniques
While spectroscopy confirms the structure, a combination of chromatography and mass spectrometry is essential for verifying molecular weight, assessing purity, and analyzing complex derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ingenieria-analitica.com For PEG8-bis(C3-amine), reversed-phase HPLC can be used to separate the target compound from impurities, with the eluent being directly introduced into the mass spectrometer.
Using electrospray ionization (ESI), the PEG8-bis(C3-amine) molecule is typically observed as a protonated molecular ion [M+H]⁺ and potentially a doubly protonated ion [M+2H]²⁺ due to the two basic amine groups. The mass spectrum will show a dominant peak corresponding to the mass-to-charge ratio (m/z) of these ions. researchgate.netspringernature.com
Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. springernature.com Collision-induced dissociation (CID) of the [M+H]⁺ ion of PEG8-bis(C3-amine) is expected to yield a characteristic fragmentation pattern. Common fragmentation pathways for PEGylated compounds include the neutral loss of one or more 44 Da ethylene glycol units (C₂H₄O). nih.gov Additionally, α-cleavage adjacent to the amine groups is a characteristic fragmentation pattern for aliphatic amines, which can help confirm the structure of the end groups. miamioh.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a compound. enovatia.com Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio with high precision (typically <5 ppm mass accuracy). sciex.comnih.gov
For PEG8-bis(C3-amine) (Chemical Formula: C₂₀H₄₄N₂O₈), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This high mass accuracy provides unambiguous confirmation of the compound's identity and purity. enovatia.com
Table 4: Calculated Molecular Masses for PEG8-bis(C3-amine)
| Mass Type | Value (Da) |
|---|---|
| Molecular Weight (Average) | 440.58 |
| Monoisotopic Mass | 440.31487 |
| Theoretical [M+H]⁺ (Monoisotopic) | 441.32214 |
This table contains calculated values for the specified chemical formula.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of polymers and other large molecules. bath.ac.uk It allows for the determination of the absolute molecular weight of individual polymer chains. bath.ac.uk While PEG8-bis(C3-amine) is a discrete molecule rather than a polydisperse polymer, MALDI-TOF is an excellent technique to confirm its molecular weight and assess its purity.
In a typical MALDI-TOF analysis of a PEG derivative, the analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid, CHCA, or 2,5-dihydroxybenzoic acid, DHB) and a cationizing agent (e.g., sodium or potassium salts). frontiersin.orgoak.go.kr The analysis of PEG8-bis(C3-amine) would be expected to produce a simple spectrum dominated by a single major peak corresponding to the sodiated [M+Na]⁺ or potassiated [M+K]⁺ adduct. acs.org The presence of a single, sharp peak confirms the monodisperse nature and high purity of the compound. The high resolving power of TOF analyzers also allows for the separation of isotopic peaks. researchgate.net
Morphological and Surface Characterization of Modified Materials
The modification of material surfaces and the creation of nanoparticles using linkers like PEG8-bis(C3-amine) necessitate advanced analytical techniques to understand the resulting changes in morphology and surface properties. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing these nanoscale changes.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is a critical technique for elucidating the morphology of nanoparticles functionalized with PEG-bis(amine) linkers. It provides high-resolution images that reveal key characteristics such as size, shape, and the state of dispersion of the nanoparticles.
In studies involving superparamagnetic iron oxide nanoparticles (SPIONs) coated with poly(methylmethacrylate) (B3431434) (PMMA) and subsequently grafted with polyethylene glycol bis(amine), TEM is employed to compare the nanoparticles before and after modification. researchgate.net For instance, TEM images of bare SPIONs typically show spherical grains with a specific size range (e.g., 5-9 nm). researchgate.net After being coated with PMMA and grafted with PEG bis(amine), TEM analysis can confirm the presence of a core-shell structure. researchgate.net The lower contrast material surrounding the dark, electron-dense SPION core is identified as the polymer shell, confirming the success of the grafting process. researchgate.net This visualization is crucial for understanding how the PEG linker affects the particle's structure and potential for aggregation.
Table 1: TEM Analysis of PEG bis(amine) Grafted Nanoparticles
| Sample | Observed Morphology | Size Range (nm) | Key Findings |
|---|---|---|---|
| Bare SPIONs | Spherical grains | 5-9 | Shows the initial state of the core nanoparticles. researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Studies
Atomic Force Microscopy (AFM) is a versatile tool used to investigate the surface of materials modified with PEG8-bis(C3-amine) at the nanoscale. It provides three-dimensional topographical images and can also be used to probe local mechanical properties like adhesion.
When PEG bis(amine) is grafted onto nanoparticle surfaces, AFM can be used to further support the morphological data obtained from TEM. researchgate.net By scanning a sharp tip over the surface, AFM generates a high-resolution map of the surface features, confirming the size and shape of the composite nanoparticles. researchgate.net
Beyond topography, AFM-based force spectroscopy is instrumental in adhesion studies. This technique measures the interaction forces between the AFM tip (which can be functionalized) and the sample surface. For surfaces modified with PEG8-bis(C3-amine), this can reveal changes in surface energy and adhesive properties resulting from the hydrophilic PEG chains and terminal amine groups. These measurements are critical for applications where surface interactions, such as biocompatibility or specific binding, are important. Concurrent analysis of nanoscale topography and mechanical characteristics can reveal how the presence of the PEG linker influences molecule-surface interactions. researchgate.net
Quantitative Determination of Amine Content and Grafting Degree in Polymer Systems
Quantifying the number of available amine groups and the degree of grafting is essential for controlling the functional properties of materials modified with PEG8-bis(C3-amine). The molar ratio of the PEGylation reagent to the target material (e.g., a protein or polymer) during the reaction directly affects the number of amine groups that are modified, making quantification a key step for process optimization. thermofisher.com
Several methods are employed for this purpose, ranging from fluorescence-based assays to advanced chromatographic techniques.
Fluorescence-Based Assays: One common method involves labeling the PEG molecules with a fluorescent dye. The surface density of the grafted PEG can then be determined by measuring the fluorescence intensity, which correlates to the amount of PEG present. mdpi.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing PEGylated products. chromatographyonline.com However, since PEG linkers often lack a chromophore, standard UV detection can be challenging. thermofisher.comchromatographyonline.com To overcome this, a charged aerosol detector (CAD) can be used, as it responds to all nonvolatile analytes, allowing for the quantification of PEG reagents. thermofisher.comchromatographyonline.com Combining size-exclusion chromatography (SEC) with reversed-phase chromatography in a two-dimensional liquid chromatography (2D-LC) setup allows for the separation and analysis of both the high-molecular-weight PEGylated product and the low-molecular-weight PEGylation reagent from a single injection. chromatographyonline.com
Table 2: Methodologies for Quantifying Amine Content and Grafting Degree
| Technique | Principle | Application | Advantages | Limitations |
|---|---|---|---|---|
| Fluorescence-Based Assay | PEG is labeled with a fluorescent dye; intensity is measured to quantify surface density. mdpi.com | Determining PEG surface density on nanoparticles. mdpi.com | High sensitivity. | Requires labeling, which may alter properties. |
| HPLC with Charged Aerosol Detector (CAD) | Separates components based on physicochemical properties; CAD detects nonvolatile analytes without a chromophore. thermofisher.comchromatographyonline.com | Quantifying residual PEGylation reagents and PEGylated products. thermofisher.comchromatographyonline.com | Universal detection for nonvolatile compounds. chromatographyonline.com | Requires specialized detector. |
Other Specialized Analytical Techniques for PEG Conjugates and Functionalized Systems
Beyond microscopy and basic quantification, a suite of specialized analytical techniques is necessary for the detailed structural characterization of complex systems involving PEG8-bis(C3-amine) and its derivatives.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to investigate the functional group structures of modified materials. researchgate.net By analyzing the infrared spectrum, it can confirm the successful grafting of PEG bis(amine) by identifying characteristic vibrational bands associated with the PEG backbone and the newly formed bonds (e.g., amide bonds). thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS): Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for characterizing PEGylated peptides and proteins. nih.gov PEGylation presents analytical challenges due to the heterogeneity of PEG, the specific site of its attachment, and the number of attached PEG moieties. nih.gov LC/MS methodologies have been developed to obtain accurate masses of PEGylated molecules, which helps in assigning the structures and the number of attached PEGs. nih.gov Tandem mass spectrometry (LC/MS/MS) combined with in-source fragmentation can further elucidate the specific sites of PEGylation. nih.gov
Table 3: Specialized Analytical Techniques for PEG Conjugates
| Technique | Information Provided | Relevance to PEG8-bis(C3-amine) Systems |
|---|---|---|
| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds. researchgate.net | Confirms the covalent attachment of the linker to a substrate by identifying new chemical bonds. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Accurate molecular weight of the conjugate. nih.gov | Determines the number of PEG linkers attached to a molecule (e.g., a protein). nih.gov |
Theoretical and Computational Investigations of Peg8 Bis C3 Amine Systems
Molecular Modeling of PEG8-bis(C3-amine) and its Interactions in Complex Systems
Molecular modeling techniques, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are invaluable for probing the structure and behavior of flexible molecules like PEG8-bis(C3-amine).
Conformational Flexibility and Intramolecular Interactions: The PEG8 backbone, consisting of eight ethylene (B1197577) glycol repeat units, grants the molecule significant conformational flexibility. MD simulations on similar short-chain PEGs reveal a dynamic equilibrium between various conformers. acs.org The molecule does not exist in a single, static state but rather explores a range of extended and collapsed structures in solution. This flexibility is crucial for its function as a linker, allowing it to span variable distances and orient its terminal amine groups for reaction. researchgate.net
DFT calculations have been used to analyze the intramolecular hydrogen bonds that govern the structural flexibility of PEG chains. nih.gov These studies show that both conventional O-H···O and weaker, blue-shifting C-H···O hydrogen bonds contribute to the stability of certain conformations. nih.gov For PEG8-bis(C3-amine), it is anticipated that similar intramolecular hydrogen bonds within the PEG chain and potentially between the ether oxygens and the amine protons could influence its preferred conformations. The propyl (C3) linkers add another layer of flexibility and hydrophobicity between the polar PEG chain and the reactive amine termini. MD simulations of PROTACs with PEG versus alkyl linkers have shown that the linker type dramatically affects the conformational behavior in different solvent environments, with PEG linkers often leading to more consistent conformations across polar and nonpolar media. acs.org
Interactions in Aqueous Environments and with Surfaces: In aqueous solutions, the hydrophilic PEG chain is expected to be well-solvated, with each ether oxygen capable of binding 2-3 water molecules. scienceopen.com This hydration shell increases the hydrodynamic volume of the molecule and is a key factor in the biocompatibility of PEGylated systems. nih.gov The terminal primary amine groups, separated by the C3 linkers, will have their accessibility and reactivity modulated by the flexible PEG chain.
A study on a closely related molecule, bis(3-aminopropyl)-terminated polyethylene (B3416737) glycol (often sold under the trade name Jeffamine), revealed significant differences in the behavior of the amine groups in solution versus when covalently attached to a graphite (B72142) surface. nih.gov This highlights that the environment dramatically influences the properties of the terminal functional groups. MD simulations of amine-terminated dendrimers have also shown that PEG chains can interact with the primary amine end groups through non-covalent hydrogen bonding, which can shield the amines and affect their accessibility. ugent.be
Table 1: Predicted Conformational and Interaction Properties of PEG8-bis(C3-amine) Based on Analogous Systems
| Property | Predicted Behavior for PEG8-bis(C3-amine) | Basis from Computational Studies on Analogues |
| Backbone Conformation | Highly flexible, existing as an ensemble of conformers rather than a single structure. | MD simulations show PEG chains are dynamic, exploring various extended and collapsed states. acs.orgacs.org |
| Intramolecular H-Bonds | Presence of weak, transient O···H-C and O···H-N hydrogen bonds influencing local structure. | DFT calculations confirm intramolecular H-bonds in low-molecular-weight PEGs. nih.gov |
| Flexibility Contribution | The PEG8 chain provides reach and adaptability, while the C3 linkers add rotational freedom near the termini. | Studies on multivalent constructs show linker flexibility is critical for cooperative binding. researchgate.net |
| Aqueous Solvation | The PEG chain forms a substantial hydration shell, enhancing water solubility. | Each PEG repeat unit can coordinate with 2-3 water molecules. scienceopen.com |
| Terminal Group Behavior | Amine groups are dynamic, with accessibility influenced by chain conformation and interactions with surfaces or other molecules. | Simulations show PEG can shield terminal groups; surface attachment alters pKa and orientation. nih.govugent.be |
Computational Studies on Reaction Kinetics and Mechanisms Relevant to Amine Chemistry
The utility of PEG8-bis(C3-amine) as a linker or cross-linker is defined by the reactivity of its two primary amine groups. Computational chemistry provides powerful tools to predict and understand this reactivity.
Prediction of pKa and Amine Reactivity: The nucleophilicity of the amine groups, and thus their reaction kinetics, is fundamentally linked to their basicity, or pKa. Computational methods, ranging from semi-empirical models to high-level DFT calculations with solvent models, can predict pKa values for amines. srce.hrmdpi.comeudl.eu For instance, a study combining DFT with a polarizable continuum model (PCM) was used to determine the pKa of various amines relevant to carbon capture. mdpi.com
Crucially, experimental and thermodynamic analysis of protonated bis(3-aminopropyl)-terminated PEG (Jeffamine) found a pKa of 9.7 in solution at 25°C. nih.gov However, when attached to a graphite surface, this value decreased to 7.1, a shift driven by entropic contributions related to the ordering of solvent molecules at the interface. nih.gov This demonstrates that the effective pKa and reactivity of the amine groups on PEG8-bis(C3-amine) will be highly dependent on their local environment.
Reaction Mechanisms and Kinetics: DFT is widely used to elucidate reaction mechanisms and calculate activation barriers for amine reactions, such as aminolysis or reductive amination. acs.orgresearchgate.net For the common reaction of an amine with an activated ester (like an NHS-ester) to form an amide bond, computational models can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net These studies reveal that the reaction often proceeds through a stepwise mechanism.
Kinetic models can be built from these computational results to predict reaction rates under various conditions. researchgate.netnih.gov For PEGylation reactions, models have been developed that account for the intrinsic reactivity of the amine, steric hindrance from the attached PEG chain, and diffusional constraints. nih.gov These models can predict the distribution of products when a molecule with multiple amine sites is PEGylated, a scenario analogous to using PEG8-bis(C3-amine) to react with a multi-functional target. nih.gov
Table 2: Calculated pKa Values for Relevant Amine Compounds
| Compound | Method | Calculated pKa (at 298.15 K) | Reference |
| 2-(Methylamino)ethanol | PDS Method | 10.51 | mdpi.com |
| 2-(Methylamino)ethanol | New PDS Method | 10.50 | mdpi.com |
| 2-(Methylamino)ethanol | QSSR Method | 10.2 | mdpi.com |
| bis(3-aminopropyl)-terminated PEG (Jeffamine) | Potentiometric Titration (Experimental) | 9.7 (in solution) | nih.gov |
| bis(3-aminopropyl)-terminated PEG (Jeffamine) | Potentiometric Titration (Experimental) | 7.1 (on graphite surface) | nih.gov |
Simulations of Polymer and Nanoparticle Architectures Incorporating PEG8-bis(C3-amine)
PEG8-bis(C3-amine) is ideally suited for use as a bifunctional linker to create larger architectures, such as cross-linked hydrogels or surface-functionalized nanoparticles. Simulations are critical for understanding how these linkers influence the final structure and properties of the materials.
Cross-linked Polymer Networks: MD simulations can model the formation and properties of polymer networks. For example, tetra-functional PEGs with complementary amine and NHS-ester end groups have been simulated to understand the kinetics and structure of the resulting hydrogels. researchgate.net PEG8-bis(C3-amine) could serve as the amine component in such a system. Coarse-grained MD simulations are particularly useful for studying the large-scale structure and rheological properties of these networks, revealing how linker length and concentration affect properties like swelling and elasticity. researchgate.net
Nanoparticle Functionalization and Assembly: Simulations are extensively used to study the structure of PEG layers on nanoparticle surfaces. scienceopen.comresearchgate.net When bifunctional linkers like PEG8-bis(C3-amine) are used to either functionalize a single nanoparticle or cross-link multiple particles, simulations can predict the resulting morphology. The grafting density of PEG chains on a surface determines their conformation, which can transition from a "mushroom" state at low densities to a "brush" state at higher densities. scienceopen.comresearchgate.net This conformation, in turn, dictates the particle's interactions with its environment, such as its ability to resist protein adsorption. scienceopen.com MD simulations can model this behavior and predict how the presence of the bis-amine functionality might lead to intra-particle or inter-particle cross-linking, affecting colloidal stability and assembly. researchgate.net
Table 3: Typical Parameters in Molecular Simulations of PEG-based Architectures
| Simulation Type | System Studied | Key Parameters Investigated | Typical Findings |
| All-Atom MD | PEGylated proteins | PEG chain length, attachment site, protein surface properties. | PEG shielding effect, changes in protein dynamics, impact on binding sites. nih.gov |
| Coarse-Grained MD | Dendrimer-PEG complexes | PEG length, grafting density, particle concentration. | Effects of PEG on inter-particle interactions and aggregation. researchgate.net |
| MD with Reactive Force Fields | Hydrogel formation (e.g., Tetra-PEG) | Polymer concentration, reaction kinetics, loading rates. | Prediction of network structure, bond formation rates, and mechanical stress response. researchgate.net |
| MD Simulations | PEG-functionalized nanoparticles | Surface charge, PEG density, PEG conformation (mushroom vs. brush). | Correlation of surface properties with colloidal stability and protein interaction. scienceopen.comresearchgate.net |
Prediction of Structure-Reactivity Relationships and Design Principles
A major goal of computational chemistry is to move beyond analyzing existing molecules to predicting the properties of new ones. This allows for the rational design of molecules like PEG8-bis(C3-amine) for specific applications.
In Silico Screening and Linker Design: Computational methods enable the in silico screening of virtual libraries of linkers to identify candidates with optimal properties before synthesis. ugent.beresearchgate.net For PEG-based linkers, computational analysis of linker strain energy has been used to successfully predict the ideal linker length for creating "chemibodies" where an antibody and a small molecule are joined. nih.gov The results showed a strong correlation between calculated strain and the final biological activity, validating the predictive power of the model. nih.gov Such an approach could be used to evaluate whether PEG8 is the optimal length for a given application compared to, for example, PEG4 or PEG12.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a statistical relationship between chemical structure and a specific property (e.g., biological activity, binding affinity). plos.orgfrontiersin.org These models use calculated molecular descriptors (e.g., charge distribution, surface area, shape) to predict the properties of new compounds. frontiersin.org While no specific QSAR model for PEG8-bis(C3-amine) exists, models have been developed for PEGylated systems and other complex molecules. acs.org For example, a protein-dependent reactivity model for amine PEGylation has been developed that uses descriptors like exposed surface area, pKa, and surface charge to predict reaction outcomes with high accuracy. nih.gov
Multi-scale Modeling: For complex systems, multi-scale modeling frameworks that combine high-accuracy quantum mechanics (for reactions), all-atom MD (for local conformation), and coarse-grained simulations (for large-scale assembly) are becoming more common. rsc.orgrsc.org A framework combining all-atom MD with kinetic Monte Carlo (kMC) simulations was recently developed to predict how end-group functionalization on PEG chains affects their assembly with cyclodextrins. rsc.orgrsc.org This type of integrated approach represents the future of designing and predicting the behavior of functional polymer systems incorporating molecules like PEG8-bis(C3-amine).
Table 4: Key Principles and Descriptors in the Computational Design of Functional PEGs
| Design Principle | Computational Method | Key Descriptors / Parameters | Predicted Outcome |
| Optimizing Linker Length/Flexibility | MD Simulations, Conformational Search | Linker strain energy, end-to-end distance, radius of gyration. | Binding affinity, ability to bridge two sites, formation of stable complexes. researchgate.netnih.gov |
| Tuning Reactivity | DFT, QSAR | pKa, partial atomic charges, HOMO/LUMO energies, solvent accessible surface area. | Reaction rate, site-selectivity, product distribution. srce.hrnih.gov |
| Controlling Self-Assembly | Coarse-Grained MD, kMC | Polymer concentration, grafting density, interaction parameters (e.g., Flory-Huggins). | Nanoparticle stability, hydrogel network structure, phase behavior. rsc.orgfrontiersin.org |
| Ensuring Biocompatibility | MD Simulations | PEG conformation (mushroom vs. brush), hydration shell analysis. | Resistance to protein adsorption, steric stabilization. scienceopen.com |
Emerging Research Frontiers and Future Perspectives for Peg8 Bis C3 Amine
Development of Advanced Linker Applications beyond Current Research Paradigms
The utility of PEG8-bis(C3-amine) and similar bifunctional linkers is expanding beyond simple conjugation, playing a crucial role in the architecture of complex therapeutic modalities. enamine.net
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload. medchemexpress.com The linker's properties are critical, ensuring stability in circulation and enabling the release of the payload within target tumor cells. nih.gov While traditional ADCs used non-specific conjugation to lysine (B10760008) residues, advanced strategies are moving towards more defined structures. nih.gov The hydrophilic PEG spacer of linkers like PEG8-bis(C3-amine) increases the solubility of the entire ADC construct. broadpharm.commedkoo.com Non-cleavable linkers, which rely on the complete lysosomal degradation of the antibody to release the drug, can result in a modified payload that is still active. nih.gov
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. enamine.netmedchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is not just a spacer; its length, rigidity, and composition are critical for the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. enamine.net PEG linkers are foundational in creating libraries of PROTACs to screen for optimal degradation of a target protein. sigmaaldrich.com
Trifunctional and Multifunctional Linkers: Research is progressing towards more complex, multi-functional PEG reagents. For instance, trifunctional linkers like N-(Azide-PEG8)-N-bis(PEG8-Amine) incorporate two primary amines and an azide (B81097) group. tebubio.combroadpharm.com This architecture allows for tripartite conjugations; the amines can react with carboxyl groups, while the azide is available for "click chemistry" reactions with molecules containing alkyne groups. tebubio.combroadpharm.com This opens possibilities for creating dual-drug conjugates, attaching imaging agents and therapeutic agents to the same targeting moiety, or developing more complex biomaterials.
Advanced Applications of PEG-based Linkers
| Application Area | Linker Type/Concept | Function of PEG Linker | Research Goal | Source |
|---|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Cleavable & Non-cleavable linkers | Enhances solubility, provides stable connection between antibody and payload. | Targeted delivery of cytotoxic agents to cancer cells. | medchemexpress.comnih.gov |
| PROTACs | Bifunctional linkers | Connects target-binding and E3-ligase-binding moieties; length and flexibility are critical for ternary complex formation. | Targeted protein degradation for therapeutic purposes. | enamine.netsigmaaldrich.com |
| Multifunctional Conjugates | Trifunctional PEG Reagents (e.g., Azide/Amine) | Allows for the connection of three different molecules (e.g., two drugs and a targeting ligand). | Development of dual-payload therapeutics or combination imaging/therapy agents. | tebubio.combroadpharm.com |
| Peptide-Drug Conjugates (PDCs) | Cleavable linkers (e.g., disulfide, enzyme-cleavable) | Improves circulation stability and targeting of peptide-drug constructs. | Responsive drug release at the target site, reducing side effects. | researchgate.net |
Integration into Novel Multifunctional Chemical Platforms and Smart Materials
The properties of PEG8-bis(C3-amine) make it an ideal building block for creating sophisticated materials that can interact with biological systems in a controlled manner.
Smart Hydrogels: Injectable hydrogels are a major area of research for applications like drug delivery and tissue engineering. nih.gov These materials can be designed to undergo a sol-to-gel phase transition in response to physiological triggers like pH or temperature. nih.gov Bifunctional linkers are essential for crosslinking polymer chains to form the hydrogel network. For example, pH-sensitive copolymers have been used to create hydrogels that can act as embolic materials and deliver chemotherapeutic drugs directly to a tumor site. nih.gov The PEG component ensures biocompatibility and can be functionalized to control the material's properties.
Functionalized Surfaces: Modifying the surface of materials is critical for biomedical devices, biosensors, and research tools to improve biocompatibility and reduce non-specific interactions. axispharm.combiochempeg.com PEG grafting is a well-documented technique to create antifouling surfaces that resist protein adsorption and cell adhesion. biochempeg.com PEG8-bis(C3-amine) can be used to covalently attach PEG chains to a surface, with one amine group reacting with the surface and the other available for further functionalization, such as attaching targeting ligands or sensor molecules. axispharm.comaxispharm.com
Nanoparticle Formulations: PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is widely used in drug delivery to enhance solubility and prolong circulation time. axispharm.com Bifunctional PEGs like PEG8-bis(C3-amine) are used to create crosslinked biomaterials or to functionalize the surface of nanoparticles. biochempeg.comaxispharm.com This can be used to create targeted drug delivery systems where the nanoparticle is decorated with ligands that bind to specific receptors on diseased cells. nih.gov
Exploration of Green Chemistry Approaches in PEG8-bis(C3-amine) Synthesis and Application
As the use of PEG linkers grows, so does the need for more sustainable and environmentally friendly synthesis methods.
Traditional methods for preparing polyethylene (B3416737) glycol bis-amine can involve multiple steps and the use of hazardous reagents. wipo.intgoogle.com A common route involves activating the terminal hydroxyl groups of a PEG diol, followed by amination. google.com For example, one patented process describes reacting PEG with a halogen-substituted aromatic sulfonyl halide to create an activated intermediate, which is then aminated with ammonia (B1221849). wipo.int
Future research is focused on greener alternatives. One study demonstrated the use of a solid acid catalyst, Maghnite-H+ (Mag-H), for the synthesis of PEG-based macromonomers. researchgate.net This type of clay-based catalyst is non-toxic, reusable, and can often be used in solvent-free conditions, significantly reducing the environmental impact of the synthesis. researchgate.net The development of efficient, one-pot syntheses and the use of biocatalysis or greener solvent systems represent key future directions for the production of PEG8-bis(C3-amine) and related compounds.
Contribution to Next-Generation Research Tools and Methodologies in Chemical Biology and Materials Science
PEG8-bis(C3-amine) is not just an end-product but a critical enabler of new research methodologies.
Combinatorial Chemistry and Library Synthesis: The development of new therapeutics, particularly complex modalities like PROTACs, relies on the rapid synthesis and screening of large libraries of compounds. enamine.net The empirical nature of "linkerology" requires access to a wide variety of linkers with different lengths and properties. enamine.net Mono-Boc protected diamines, including PEGylated versions, are essential building blocks for the parallel synthesis used to generate these libraries and discover effective new drugs. enamine.netsigmaaldrich.com
Advanced Probes and Sensors: The linker is integral to the design of fluorescent probes for detecting specific biological molecules. For instance, heterobifunctional PEG linkers are used to connect a targeting moiety (like a peptide) to a fluorescent probe for imaging applications. nih.gov Research has also focused on developing fluorescent sensor arrays for detecting biogenic polyamines, which are important cancer biomarkers. researchgate.net The specific structure and properties of the linker can influence the sensor's selectivity and response.
Click Chemistry Platforms: The introduction of bioorthogonal functional groups (groups that react selectively with each other in a complex biological environment) has revolutionized bioconjugation. Heterobifunctional PEG linkers containing an amine at one end and an azide or alkyne at the other are powerful tools. biochempeg.comaxispharm.com The amine can be used for standard conjugation, while the azide or alkyne is reserved for a highly specific "click" reaction, allowing for the precise construction of complex molecular tools for chemical biology and materials science. biochempeg.comprecisepeg.com
Q & A
Basic: How can PEG8-bis(C3-amine) be synthesized and characterized to ensure purity and structural integrity?
Answer:
Synthesis typically involves coupling PEG8 with C3-amine groups via nucleophilic substitution or carbodiimide-mediated reactions. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm PEG backbone integrity and amine group placement (e.g., δ 2.6–3.0 ppm for amine protons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected m/z for C18H38N4O8) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .
- FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .
Basic: What are the primary applications of PEG8-bis(C3-amine) in drug delivery systems?
Answer:
Its bifunctional PEG-amine structure enables:
- Bioconjugation : Amine groups react with carboxylates or NHS esters to link drugs (e.g., chemotherapeutics) or targeting ligands .
- Nanoparticle Stabilization : PEG8 chains reduce opsonization, enhancing circulation time in vivo .
- Hydrogel Crosslinking : Amine groups form Schiff bases with oxidized polysaccharides (e.g., hyaluronic acid) for controlled drug release .
Advanced: How do variations in PEG chain length and amine group positioning affect the conjugation efficiency of PEG8-bis(C3-amine) with target biomolecules?
Answer:
Design experiments comparing PEG8-bis(C3-amine) to analogs (e.g., PEG4 or PEG12):
- Conjugation Yield : Quantify via UV-Vis (e.g., using trinitrobenzene sulfonic acid for amine quantification) .
- Steric Hindrance : Longer PEG chains (e.g., PEG12) may reduce accessibility of amine groups, lowering reaction efficiency .
- Molecular Dynamics Simulations : Predict optimal PEG length for biomolecule binding using software like GROMACS .
Advanced: What strategies can mitigate hydrolysis or oxidation of PEG8-bis(C3-amine) during long-term storage in aqueous solutions?
Answer:
- Lyophilization : Store as a powder at -20°C to prevent hydrolysis; reconstitute in degassed buffers .
- Antioxidants : Add 0.1% w/v trehalose or 5 mM EDTA to chelate metal ions catalyzing oxidation .
- pH Control : Maintain solutions at pH 6–7 to minimize amine protonation and hydrolysis .
Basic: Which spectroscopic techniques are most effective for quantifying amine group availability in PEG8-bis(C3-amine) post-synthesis?
Answer:
- Fluorescamine Assay : React with primary amines; measure fluorescence at λex/em = 390/475 nm .
- TNBS Assay : Absorbance at 420 nm after reaction with trinitrobenzene sulfonic acid .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface amine density for solid-phase applications .
Advanced: How can contradictory results in PEG8-bis(C3-amine)-based nanoparticle stability studies be systematically analyzed?
Answer:
- Root-Cause Analysis : Compare batch purity (HPLC), storage conditions, and solvent systems (e.g., PBS vs. Tris) .
- Dynamic Light Scattering (DLS) : Track particle size changes over time; correlate with amine reactivity .
- Multivariate Statistics : Use PCA to identify variables (e.g., temperature, pH) causing instability .
Basic: What are the critical parameters to optimize when using PEG8-bis(C3-amine) as a crosslinker in hydrogel formation?
Answer:
- Molar Ratio : Balance between amine groups and crosslinking agents (e.g., genipin) to avoid over- or under-crosslinking .
- Reaction Time : Monitor gelation kinetics via rheology (e.g., storage modulus G’) .
- Buffer Selection : Use phosphate-free buffers to prevent precipitation with amine groups .
Advanced: What computational models predict the solvation dynamics and aggregation behavior of PEG8-bis(C3-amine) in different solvent systems?
Answer:
- Coarse-Grained Simulations : Use MARTINI force fields to model PEG-amine interactions in water/ethanol mixtures .
- Density Functional Theory (DFT) : Calculate solvation energies and hydrogen bonding patterns .
- Machine Learning : Train models on existing PEG solubility data to predict aggregation thresholds .
Basic: How does the bifunctional nature of PEG8-bis(C3-amine) influence its reactivity in stepwise conjugation protocols?
Answer:
- Selective Protection : Temporarily block one amine group using tert-butyloxycarbonyl (Boc) to enable sequential reactions .
- pH-Dependent Reactivity : At pH 8–9, both amines are deprotonated, allowing simultaneous conjugation .
Advanced: In comparative studies, how do batch-to-batch variations in PEG8-bis(C3-amine) synthesis impact experimental reproducibility, and how can this be controlled?
Answer:
- Quality Control (QC) : Implement strict NMR and MS criteria for each batch .
- Design of Experiments (DoE) : Use factorial designs to identify critical synthesis variables (e.g., reaction time, temperature) .
- Interlaboratory Studies : Collaborate with multiple labs to validate protocols and establish reproducibility benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
